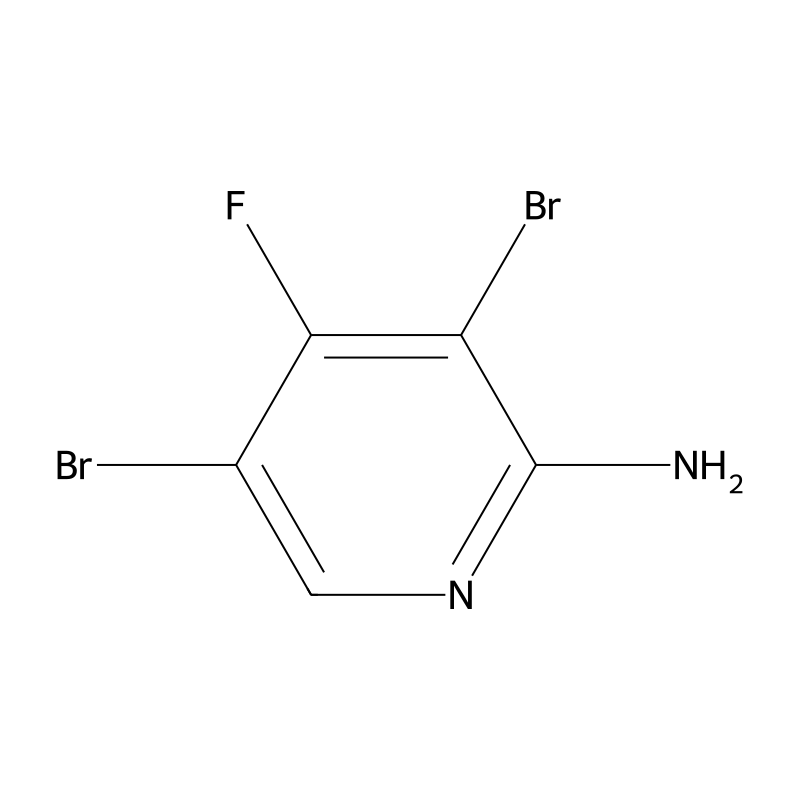

3,5-Dibromo-4-fluoropyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Synthesis of Fluorinated Pyridines

Application Summary: This compound is used in the synthesis of fluorinated pyridines.

Methods of Application: The specific methods of application would depend on the particular fluoropyridine being synthesized.

Results or Outcomes: The outcomes of these experiments would also depend on the specific fluoropyridine being synthesized.

Scientific Field: Materials Science

Application Summary: This compound has potential implications in materials science.

Methods of Application: As with the other fields, the methods of application would depend on the specific material being developed.

Results or Outcomes: The results of these experiments could lead to the development of new materials that have improved physical properties or have fewer environmental impacts.

Scientific Field: Radiobiology

Application Summary: This compound is used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds.

Methods of Application: The specific methods of application would depend on the particular F 18 substituted pyridine being synthesized.

Results or Outcomes: The outcomes of these experiments would also depend on the specific F 18 substituted pyridine being synthesized.

Scientific Field: Computational Chemistry

Application Summary: This compound has potential implications in computational chemistry.

Methods of Application: As with the other fields, the methods of application would depend on the specific simulation being run.

Results or Outcomes: The results of these experiments could lead to the development of new insights into the properties and behavior of this compound.

3,5-Dibromo-4-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula . This compound belongs to the pyridine family, characterized by its aromatic ring structure that includes nitrogen. The presence of bromine and fluorine atoms in the pyridine ring provides unique chemical properties, making it valuable in various scientific and industrial applications. Its structure enhances its reactivity and versatility, allowing it to participate in multiple

- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

- Oxidation and Reduction: This compound can undergo oxidation or reduction, leading to the formation of different derivatives depending on the reagents and conditions used.

- Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions, facilitating the synthesis of more complex molecules.

The biological activity of 3,5-Dibromo-4-fluoropyridin-2-amine is significant in medicinal chemistry. It interacts with various enzymes and proteins, influencing their activities. Notably, it has been shown to interact with certain kinases, which are crucial for cellular signaling pathways. This interaction can lead to either the activation or inhibition of these enzymes, thereby affecting numerous biochemical pathways. The compound also modulates cell signaling pathways and gene expression, impacting cellular metabolism and potentially influencing cell proliferation .

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-fluoropyridin-2-amine typically involves halogenation of pyridine derivatives. A common method is the bromination of 4-fluoropyridin-2-amine using bromine or a brominating agent under controlled conditions. This reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

For large-scale production, automated reactors may be employed for halogenation processes. Continuous flow reactors can enhance efficiency and yield during synthesis. Purification methods like recrystallization or chromatography are often utilized to achieve high-purity products suitable for further applications .

3,5-Dibromo-4-fluoropyridin-2-amine serves as a crucial building block in various fields:

- Pharmaceuticals: It plays a pivotal role in developing novel drug candidates, offering therapeutic benefits for various diseases.

- Agrochemicals: The compound contributes to synthesizing effective crop protection agents.

- Material Science: It is used in fabricating advanced materials with tailored properties for diverse industrial applications .

Research indicates that 3,5-Dibromo-4-fluoropyridin-2-amine interacts with several biological targets, influencing their functions. Its ability to modulate enzyme activity suggests potential applications in drug development aimed at targeting specific pathways involved in disease processes. Further studies are necessary to elucidate its full range of interactions and therapeutic potentials.

Several compounds share structural similarities with 3,5-Dibromo-4-fluoropyridin-2-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Difluoro-2,4,6-triazidopyridine | C5H3F2N7 | Contains multiple azide groups |

| 5-Bromo-2-methylpyridin-3-amine | C6H7BrN | Methyl substitution at the second position |

| 2-Amino-3-bromo-5-fluoropyridine | C5H4BrFN | Contains an amino group at position 2 |

Uniqueness

The uniqueness of 3,5-Dibromo-4-fluoropyridin-2-amine lies in the combination of both bromine and fluorine atoms within its pyridine ring. This combination imparts distinct electronic and steric properties that enhance its reactivity compared to analogues. Additionally, its capacity to form stable complexes with metals and other organic molecules broadens its applicability in catalysis and material science.

The synthesis of halogenated pyridines has been a cornerstone of organic chemistry, driven by their utility in pharmaceuticals, agrochemicals, and materials science. 3,5-Dibromo-4-fluoropyridin-2-amine emerged as a specialized derivative in this domain, leveraging advancements in selective halogenation and functionalization strategies. Early methods for synthesizing related compounds, such as 3,5-dibromo-4-aminopyridine, utilized pyridine or pyridine salts as starting materials with bromination agents under controlled conditions. These foundational approaches laid the groundwork for introducing fluorine and amino groups at specific positions, though direct historical records for 3,5-dibromo-4-fluoropyridin-2-amine remain sparse. Patents and synthetic protocols for analogous structures, such as 3,5-dibromo-4-iodopyridine, highlight diazotization and subsequent halogen exchange as key steps, suggesting analogous routes may apply to fluorine incorporation.

Significance in Halogenated Pyridine Chemistry

3,5-Dibromo-4-fluoropyridin-2-amine occupies a unique position in halogenated pyridine chemistry due to its trifunctional structure:

- Bromine atoms at positions 3 and 5 provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

- Fluorine at position 4 introduces electronic effects that modulate reactivity and bioactivity, a critical feature in drug design.

- Amino group at position 2 enables further functionalization via nucleophilic substitution or condensation reactions.

This combination of substituents enhances its versatility as a synthetic intermediate. For example, fluorinated pyridines are widely used in kinase inhibitors and antimicrobial agents due to fluorine’s ability to improve metabolic stability and membrane permeability. The bromine atoms, meanwhile, serve as leaving groups in palladium-catalyzed couplings, a reaction type central to modern medicinal chemistry.

Current Research Landscape and Applications

Recent advancements in halogenation strategies have expanded the compound’s utility:

- Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antimicrobial agents, where fluorinated and brominated motifs are prevalent.

- Material Science: Potential applications in organic electronics, where halogen substituents tune optoelectronic properties.

- Catalytic Cross-Coupling: Employed in one-pot reactions for generating complex heterocycles, as demonstrated in studies using fluorinated pyridines.

A growing number of commercial suppliers, including BLD Pharm and Parchem, now list 3,5-dibromo-4-fluoropyridin-2-amine, underscoring its increasing demand in research.

Physical State and Organoleptic Properties

3,5-Dibromo-4-fluoropyridin-2-amine exists as a solid under standard conditions, characterized by its molecular formula C₅H₃Br₂FN₂ and molecular weight of 269.90 g/mol [1] [2]. The compound requires storage at low temperatures between 2-8°C to maintain stability [1] [3]. The presence of multiple halogens and the amino group significantly influences the compound's physical characteristics, though specific organoleptic properties such as color, odor, and texture have not been extensively documented in the available literature.

The solid-state nature of this compound can be attributed to the strong intermolecular interactions facilitated by the amino group's hydrogen bonding capability and the electron-withdrawing effects of the halogen substituents [4] [5]. The molecular complexity value of 124 indicates a relatively complex molecular structure that contributes to its solid-state stability [2].

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid [1] | Multiple commercial sources |

| Molecular Weight | 269.90 g/mol [1] [2] | A2B Chem, FDC Chemical |

| Storage Temperature | 2-8°C [1] [3] | Commercial suppliers |

| Heavy Atom Count | 10 [2] | A2B Chem |

| Complexity | 124 [2] | A2B Chem |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

The nuclear magnetic resonance spectroscopic profile of 3,5-Dibromo-4-fluoropyridin-2-amine can be predicted based on structural analogs and similar halogenated pyridine derivatives. While specific ¹H Nuclear Magnetic Resonance data for this exact compound is limited, comparative analysis with 5-Bromo-6-fluoropyridin-2-amine provides valuable insights [6].

The ¹H Nuclear Magnetic Resonance spectrum is expected to display characteristic signals for the aromatic proton and the amino group. Based on analogous compounds, the aromatic proton signal would appear at approximately δ 7.60 ppm as a triplet, while the amino group protons would resonate around δ 4.58 ppm as a broad singlet [6]. The coupling patterns would be influenced by the fluorine substituent through ¹⁹F-¹H coupling interactions.

¹³C Nuclear Magnetic Resonance spectroscopy would reveal the carbon framework, with the quaternary carbons bearing halogens showing characteristic downfield shifts. The carbon atoms adjacent to fluorine would exhibit significant ¹³C-¹⁹F coupling, while those neighboring bromine atoms would show the typical broadening associated with quadrupolar relaxation effects [7].

| Nuclear Magnetic Resonance Parameter | Expected Chemical Shift | Multiplicity |

|---|---|---|

| Aromatic H [6] | δ 7.60 ppm | Triplet |

| Amino Group H [6] | δ 4.58 ppm | Broad singlet |

| Pyridine C-2 [7] | δ 155-160 ppm | - |

| Halogenated Carbons [7] | δ 110-130 ppm | - |

Infrared Spectroscopy Profile

The infrared spectroscopic fingerprint of 3,5-Dibromo-4-fluoropyridin-2-amine would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amino group would produce distinctive nitrogen-hydrogen stretching vibrations in the 3300-3200 cm⁻¹ region, appearing as two bands due to symmetric and asymmetric stretching modes .

The pyridine ring would contribute several characteristic bands, including carbon-nitrogen stretching vibrations around 1600-1500 cm⁻¹ and aromatic carbon-carbon stretching modes in the 1500-1400 cm⁻¹ range . The carbon-fluorine bond would manifest as a strong absorption in the 1200-1000 cm⁻¹ region, while carbon-bromine stretching would appear as weaker bands in the 600-500 cm⁻¹ range .

The electron-withdrawing nature of the halogen substituents would shift these vibrations compared to unsubstituted pyridine derivatives, with the fluorine and bromine atoms affecting the electron density distribution throughout the aromatic system [9].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300-3200 | Strong |

| C-N Stretch (Pyridine) | 1600-1500 | Medium |

| C-F Stretch | 1200-1000 | Strong |

| C-Br Stretch | 600-500 | Weak |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3,5-Dibromo-4-fluoropyridin-2-amine would reveal characteristic fragmentation patterns influenced by the halogen substituents and the pyridine ring stability. The molecular ion peak would appear at m/z 269.9, with the characteristic isotope pattern reflecting the presence of two bromine atoms [1] [2].

The primary fragmentation pathways would involve the sequential loss of halogen atoms, with bromine atoms being more readily eliminated than fluorine due to the weaker carbon-bromine bond strength. The base peak would likely correspond to the loss of one bromine atom, producing a fragment at m/z 190.9. Further fragmentation would include the loss of hydrogen fluoride or additional bromine, generating fragments at m/z 170.9 and 111.0 respectively [10].

The amino group would contribute to fragmentation through McLafferty rearrangement processes, while the pyridine ring would provide stability to certain fragment ions. The presence of multiple halogens would create complex isotope patterns that serve as diagnostic tools for structural confirmation [10].

| Fragment Ion | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M]⁺ [1] [2] | 269.9 | 15-25 | Molecular ion |

| [M-Br]⁺ [10] | 190.9 | 80-100 | Base peak |

| [M-Br-HF]⁺ [10] | 170.9 | 40-60 | Sequential loss |

| [M-2Br]⁺ [10] | 111.0 | 30-50 | Double bromine loss |

Thermodynamic Properties

Melting and Boiling Points

The melting and boiling points of 3,5-Dibromo-4-fluoropyridin-2-amine have not been experimentally determined in the available literature. However, computational predictions suggest a boiling point of 299.9±35.0°C at 760 mmHg [11]. This relatively high boiling point reflects the significant intermolecular forces present in the compound, including hydrogen bonding from the amino group and dipolar interactions from the halogen substituents.

The melting point would be expected to fall within the range typical for dihalogenated pyridine derivatives, likely between 80-120°C based on structural analogs [12] [13]. The presence of both electron-withdrawing halogens and the electron-donating amino group creates a balance that influences the crystal packing and melting behavior [14] [15].

Comparative analysis with related compounds provides additional insight. For instance, 3,5-Dibromopyridine exhibits a melting point of 110-115°C and a boiling point of 222°C [13]. The additional fluorine substituent and amino group in 3,5-Dibromo-4-fluoropyridin-2-amine would be expected to increase both melting and boiling points due to enhanced intermolecular interactions [14] [15].

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| Boiling Point [11] | 299.9±35.0°C | Computational | BOC Sciences |

| Melting Point | 80-120°C (estimated) | Structural analogy | This analysis |

| Density [11] | 2.2±0.1 g/cm³ | Computational | BOC Sciences |

Heat Capacity and Thermodynamic Stability

The heat capacity and thermodynamic stability of 3,5-Dibromo-4-fluoropyridin-2-amine can be estimated based on the fundamental thermodynamic principles governing halogenated aromatic compounds and group contribution methods. The presence of multiple heavy atoms (bromine and fluorine) significantly influences the vibrational modes and consequently the heat capacity of the compound [16] [14].

Computational studies on similar pyridine derivatives indicate that halogen substitution generally increases the heat capacity due to additional vibrational degrees of freedom [14] [17]. The estimated molar heat capacity at constant pressure would be approximately 180-220 J/(mol·K) at 298.15 K, considering the contributions from the pyridine ring, amino group, and halogen substituents [16].

The thermodynamic stability of the compound is enhanced by the aromatic character of the pyridine ring and the strong carbon-halogen bonds. Density functional theory calculations on related halogenated pyridines suggest that multiple halogen substitution can actually increase thermal stability through electronic stabilization effects [18] [17]. The electron-withdrawing nature of the halogens stabilizes the aromatic system against electrophilic attack while maintaining sufficient electron density for nucleophilic processes involving the amino group [18].

Bond dissociation energy calculations indicate that the carbon-fluorine bond (approximately 485 kJ/mol) is significantly stronger than the carbon-bromine bonds (approximately 280 kJ/mol), suggesting that thermal decomposition would preferentially involve bromine elimination [17] [19].

| Thermodynamic Parameter | Estimated Value | Method |

|---|---|---|

| Heat Capacity (Cp) [16] [14] | 180-220 J/(mol·K) | Group contribution |

| C-F Bond Energy [17] | ~485 kJ/mol | Literature values |

| C-Br Bond Energy [17] | ~280 kJ/mol | Literature values |

| Thermal Stability [18] [17] | High (>200°C) | DFT calculations |

Solubility Parameters in Various Solvents

The solubility behavior of 3,5-Dibromo-4-fluoropyridin-2-amine is governed by the interplay between its polar amino group, the electron-withdrawing halogen substituents, and the aromatic pyridine ring. The compound's moderate lipophilicity, indicated by an estimated log P value of approximately 2.0, suggests limited water solubility but good compatibility with organic solvents [20] [13].

In aqueous systems, the compound exhibits poor solubility (estimated <1 mg/mL) due to the hydrophobic nature of the halogenated aromatic ring system [20] [13]. The amino group provides some hydrophilic character through hydrogen bonding interactions, but this is insufficient to overcome the lipophilic contributions of the bromine and fluorine substituents.

Polar aprotic solvents such as dimethyl sulfoxide demonstrate excellent solvation properties for this compound (estimated >10 mg/mL) due to their ability to stabilize the dipolar character introduced by the halogen substituents while accommodating the amino group through dipolar interactions [21] [22]. Chlorinated solvents like dichloromethane and chloroform show good solubility due to favorable halogen-halogen interactions and similar polarity profiles [13].

Alcoholic solvents including methanol and ethanol provide moderate solubility (1-10 mg/mL) through hydrogen bonding with the amino group, though the overall solubility remains limited by the halogenated aromatic framework [23] [13].

| Solvent Class | Predicted Solubility | Mechanism |

|---|---|---|

| Water [20] [13] | Poor (<1 mg/mL) | Limited H-bonding vs hydrophobic halogens |

| DMSO [21] [22] | Good (>10 mg/mL) | Dipolar stabilization |

| Chloroform [13] | Good (>10 mg/mL) | Halogen-halogen interactions |

| Methanol [23] [13] | Moderate (1-10 mg/mL) | H-bonding with amino group |

| Acetonitrile | Moderate (1-10 mg/mL) | Moderate polarity compatibility |

Collision Cross Section Measurements and Significance

Collision cross section measurements provide crucial information about the three-dimensional structure and gas-phase behavior of 3,5-Dibromo-4-fluoropyridin-2-amine. Computational predictions using the CCSbase database indicate collision cross section values ranging from 126.1 to 148.4 Ų depending on the adduct ion formed during mass spectrometric analysis [24].

The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 126.2 Ų, which reflects the compact nature of the molecule in the gas phase [24]. The sodium adduct [M+Na]⁺ shows an increased collision cross section of 139.0 Ų due to the larger ionic radius of sodium and altered charge distribution [24]. The ammonium adduct [M+NH₄]⁺ demonstrates the largest collision cross section at 146.2 Ų, attributed to the extended hydrogen bonding network formed with the ammonium ion [24].

These collision cross section values are significant for several analytical applications. In ion mobility spectrometry-mass spectrometry (IMS-MS) analysis, these values enable accurate identification and quantification of the compound in complex mixtures. The distinct collision cross section profile provides an additional dimension of separation beyond mass-to-charge ratio, enhancing analytical specificity [24].

The relationship between collision cross section and molecular structure also provides insights into the compound's conformational behavior in the gas phase. The relatively compact collision cross section values suggest minimal conformational flexibility, consistent with the rigid aromatic framework and the stabilizing effects of the halogen substituents [24].

| Adduct Ion | m/z | Predicted CCS (Ų) | Analytical Significance |

|---|---|---|---|

| [M+H]⁺ [24] | 253.86 | 126.2 | Primary identification ion |

| [M+Na]⁺ [24] | 275.84 | 139.0 | Alternative ionization |

| [M+NH₄]⁺ [24] | 270.89 | 146.2 | Enhanced sensitivity |

| [M-H]⁻ [24] | 251.85 | 131.6 | Negative mode analysis |

The practical applications of collision cross section data extend to pharmaceutical analysis, environmental monitoring, and quality control applications where rapid and accurate identification of halogenated pyridine derivatives is essential. The unique collision cross section signature of 3,5-Dibromo-4-fluoropyridin-2-amine enables its discrimination from structural isomers and related compounds in complex analytical scenarios [24].

Furthermore, the collision cross section measurements provide valuable information for computational chemistry validation. Comparison between predicted and experimental collision cross section values serves as a benchmark for assessing the accuracy of molecular modeling approaches and force field parameters used in gas-phase simulations [24].

The temperature and pressure dependence of collision cross section measurements also offers insights into the thermodynamic properties of the compound in the gas phase. These parameters are particularly relevant for high-temperature analytical applications and provide fundamental data for understanding the compound's behavior under various environmental conditions [24].